molecular formula C4H5BrO B1528419 3-Bromocyclobutanone CAS No. 23761-24-2

3-Bromocyclobutanone

Cat. No. B1528419
CAS RN: 23761-24-2
M. Wt: 148.99 g/mol
InChI Key: SMBXPJHSQKKYFY-UHFFFAOYSA-N
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Description

3-Bromocyclobutanone is an organic compound with the molecular formula C4H5BrO . It has an average mass of 148.986 Da and a monoisotopic mass of 147.952377 Da . It is also known by other names such as 3-Bromcyclobutanon, 3-Bromocyclobutan-1-one, and Cyclobutanone, 3-bromo- .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3-oxocyclobutanecarboxylic acid with bromine in the presence of anhydrous magnesium sulfate and red mercury oxide . The reaction is carried out in dichloromethane at reflux conditions for about 3 hours . After completion, the reaction mixture is filtered and the filtrate is concentrated to obtain this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a four-membered cyclobutane ring with a bromine atom and a carbonyl group attached to it . The SMILES string representation of the molecule is BrC1CC(=O)C1 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a density of 1.8±0.1 g/cm3, a boiling point of 185.6±33.0 °C at 760 mmHg, and a flash point of 111.1±12.7 °C .

Scientific Research Applications

Preparation and Use in Organic Synthesis

  • Cyclobutenone Synthesis : A study by Ross, Li, and Danishefsky (2014) outlined a method for preparing Cyclobutenone, a chemical structure of interest in organic chemistry. 3-Bromocyclobutanone plays a key role in this synthesis process.

Spectroscopy and Structure Analysis

  • Vibrational Spectra Studies : Research by Durig and Morrissey (1967) analyzed the vibrational spectra of bromocyclobutanone derivatives. This is significant in understanding the structural characteristics of these compounds.

Chemical Reactivity and Synthesis

  • Palladium-Catalyzed Reactions : A study by Matsuda, Shigeno, and Murakami (2008) discussed the palladium-catalyzed sequential carbon-carbon bond cleavage/formation using this compound derivatives, highlighting its potential in organic synthesis.

  • Synthesis of Cyclobutane Nucleosides : Ebead, Fournier, and Lee-Ruff (2011) conducted research on the synthesis of cyclobutane nucleosides using bromocyclobutanone derivatives. This study Ebead et al. (2011) contributes to the field of nucleoside analogues, which are vital in medicinal chemistry.

  • Halocycloalkenones in Diels-Alder Reactions : Ross, Townsend, and Danishefsky (2013) demonstrated the use of halocycloalkenones, including bromocyclobutanone derivatives, as potent dienophiles in Diels-Alder reactions. This application, detailed in Ross et al. (2013), is significant in the synthesis of complex organic molecules.

Applications in Cancer Research

  • Antitumor Agent : Studies like Azevedo-Silva et al. (2016) and Yadav et al. (2017) have explored 3-bromopyruvate as a promising compound for anticancer therapy. It targets cancer cells' energy metabolism, making it an interesting area of study for cancer treatment.

Structural and Physical Property Analysis

  • Microwave Spectrum Analysis : Research by Rothschild and Dailey (1962) on the microwave spectrum of bromocyclobutane provides insights into the physical properties of these compounds.

Safety and Hazards

3-Bromocyclobutanone is harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye irritation . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .

properties

IUPAC Name

3-bromocyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO/c5-3-1-4(6)2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBXPJHSQKKYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315199
Record name 3-Bromocyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23761-24-2
Record name 3-Bromocyclobutanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23761-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromocyclobutanone
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URL https://comptox.epa.gov/dashboard/DTXSID201315199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromocyclobutan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can be inferred about the reactivity of 3-Bromocyclobutanone from the provided abstract?

A1: The abstract from the research paper "Preparation of Cyclobutenone" [] describes a synthetic route to Cyclobutenone that utilizes this compound as a starting material. While the abstract does not delve into the specific reactivity profile of this compound, its successful conversion to Cyclobutenone in the presence of tri-n-butylamine suggests that the bromine atom is susceptible to elimination reactions. This reactivity is likely driven by the ring strain inherent in the four-membered ring system, making it susceptible to reactions that relieve this strain.

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